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Compound of Interest

Compound Name:
methyl 2-phenylmorpholine-3-

carboxylate

CAS No.: 50784-55-9

Cat. No.: B1473930

Get Quote

Executive Summary & Structural Significance
Methyl 2-phenylmorpholine-3-carboxylate (MPMC) represents a "privileged scaffold" in

medicinal chemistry, offering a conformationally restricted template that mimics the vicinal

arrangement of amino acid side chains. Unlike the more common 2-phenylmorpholine (the

Phenmetrazine core) or 3-morpholinecarboxylic acid, this 2,3-disubstituted scaffold provides a

unique vector for displaying pharmacophores in 3D space.

The scaffold is particularly valuable for:

Peptidomimetics: Acting as a constrained analogue of phenylserine or phenylalanine-glycine

dipeptides.

Neurotransmitter Transporter Ligands: Targeting NET (Norepinephrine Transporter) and NK1

receptors, where the relative stereochemistry of the 2-phenyl and 3-carboxylate groups

dictates selectivity.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1473930#bc-rfq
https://www.benchchem.com/product/b1473930/docs?utm_src=pdf-body#application-note-methyl-2-phenylmorpholine-3-carboxylate-in-chiral-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereochemical Control: The fixed morpholine chair conformation locks the vicinal

substituents, allowing precise probing of receptor pockets.

Stereochemical Considerations
The biological utility of MPMC is strictly governed by its stereochemistry. The molecule

possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers.

Cis-isomers ((2R,3R) and (2S,3S)): Often preferred for NK1 antagonist activity. The

substituents occupy equatorial/axial positions that favor specific hydrophobic collapse in

receptor binding sites.

Trans-isomers ((2R,3S) and (2S,3R)): Thermodynamically more stable (diequatorial

conformation often accessible), frequently explored in reuptake inhibitor design.

Critical Design Note: The synthesis route selected below determines the diastereoselectivity.

Accessing the cis-isomer typically requires starting from erythro-phenylserine, while the trans-

isomer is derived from threo-phenylserine.

Sourcing & Synthesis Protocols
While MPMC is commercially available, high-purity chiral forms are often best synthesized in-

house to guarantee enantiomeric excess (ee). The following protocol describes the

Stereospecific Cyclization from Phenylserine, the most robust method for controlling the C2/C3

relationship.

Protocol A: De Novo Synthesis from Phenylserine
Objective: Synthesis of (2S,3S)-Methyl 2-phenylmorpholine-3-carboxylate (Cis-isomer).

Precursor: L-erythro-Phenylserine methyl ester hydrochloride.

Materials:
L-erythro-Phenylserine methyl ester HCl (1.0 eq)

1,2-Dibromoethane (1.2 eq)

Potassium Carbonate (
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), anhydrous (3.0 eq)

Tetrabutylammonium iodide (TBAI) (0.1 eq) - Phase transfer catalyst

Acetonitrile (MeCN), HPLC grade

Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend

L-erythro-phenylserine methyl ester HCl (10 mmol) in anhydrous MeCN (50 mL).

Base Addition: Add finely ground anhydrous

(30 mmol). Stir at room temperature for 15 minutes to liberate the free amine.

Alkylation: Add 1,2-dibromoethane (12 mmol) and TBAI (1 mmol).

Cyclization: Heat the reaction mixture to reflux (

C) under an inert atmosphere (

or Ar) for 16–24 hours.

Mechanistic Insight: The reaction proceeds via initial N-alkylation followed by

intramolecular O-alkylation (Williamson ether synthesis). The stereochemistry at C2 and

C3 is largely conserved from the phenylserine precursor, although partial racemization can

occur if the temperature is excessive.

Work-up: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate

under reduced pressure.

Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

Expected Yield: 55–65% Characterization:

1H NMR (CDCl3): Look for the doublet of doublets for H-2 and H-3. The coupling constant (
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) helps distinguish cis (

Hz) from trans (

Hz) isomers.

Functionalization & Library Generation
Once the core scaffold is obtained, it serves as a branching point for library synthesis.

Protocol B: N-Functionalization (Reductive Amination)
Direct alkylation of the secondary amine can lead to over-alkylation. Reductive amination is

preferred for introducing diversity.

Reagents: MPMC (1 eq), Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq),

DCE (Dichloroethane).

Procedure: Mix amine and aldehyde in DCE. Stir for 30 min. Add STAB. Stir overnight at RT.

Quench with sat.

.

Note: For sterically hindered aldehydes, use

as a Lewis acid additive during the imine formation step.

Protocol C: C3-Ester Manipulation
The C3-methyl ester is a versatile handle.

Hydrolysis: LiOH in THF/H2O (1:1) at

C yields the free acid for peptide coupling. Avoid harsh bases to prevent epimerization at C3.

Reduction:

in THF yields the primary alcohol, useful for ether synthesis (NET inhibitor analogs).

Visual Workflows
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Figure 1: Synthesis & Stereochemical Logic
This diagram illustrates the flow from chiral precursors to the final morpholine scaffold,

highlighting the conservation of stereochemistry.
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Caption: Stereospecific synthesis pathway from phenylserine derivatives to the 2,3-

disubstituted morpholine core.

Figure 2: Derivatization Decision Tree
A guide for medicinal chemists to select the appropriate downstream transformation based on

the target pharmacophore.
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Caption: Strategic derivatization tree for converting the morpholine core into bioactive classes.

Analytical Data Summary
Table 1: Physicochemical Profile of the Core Scaffold
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Property Value/Description Relevance

Molecular Formula Core building block

MW 221.25 g/mol
Fragment-based drug design

compliant

LogP (Calc) ~0.9
Excellent range for CNS

penetration

pKa (Conj. Acid) ~7.5 - 8.0
Lower than piperidine;

improved metabolic stability

H-Bond Donors 1 (NH)
Available for interaction or

substitution

H-Bond Acceptors 3 (N, Ether O, Ester O) Key for receptor binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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